Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
Description
Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside is a disaccharide derivative critical in glycobiology research. Its structure features an α-D-galactopyranoside core linked via a 3-O-glycosidic bond to a 2-acetamido-2-deoxy-β-D-galactopyranosyl residue (GalNAc) . The compound’s molecular formula is C₁₅H₂₇NO₁₁, with a molecular weight of 397.38 g/mol . It is synthesized through regioselective glycosylation and deprotection steps, often involving intermediates like benzylated or acetylated sugars .
This compound is pivotal for studying carbohydrate-protein interactions, particularly in mucin-type O-glycans and lectin-binding assays . Its stereochemistry and functional groups (e.g., acetamido at C2) mimic natural glycans, enabling investigations into cell recognition and immune responses .
Structure
3D Structure
Properties
Molecular Formula |
C15H27NO11 |
|---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
USJPBCYUZSGJII-AJCPYZHHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosyl Donor Activation
The galactopyranosyl acceptor is typically prepared by protecting the 3-OH group of methyl α-D-galactopyranoside. In one approach, a stannylene intermediate is formed by reacting methyl α-D-galactopyranoside with dibutyltin oxide, enabling selective 3-O-alkylation. Subsequent benzylation of remaining hydroxyl groups yields a 2,4,6-tri-O-benzyl-3-O-allyl intermediate, which is deallylated using palladium chloride to expose the 3-OH for glycosylation.
The glycosyl donor, 2-acetamido-2-deoxy-β-D-galactopyranosyl trichloroacetimidate, is activated under Lewis acid conditions (e.g., trimethylsilyl triflate) for coupling. This method achieves β-linkage formation with yields of 68–72%.
Table 1: Representative Glycosylation Conditions
| Donor | Acceptor | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Trichloroacetimidate | 3-OH galactoside | TMSOTf | CH₂Cl₂ | 71 |
| Oxazoline | 3-O-benzyl galactoside | p-TsOH | 1,2-Dichloroethane | 65 |
| Thioglycoside | Partially protected | NIS/AgOTf | DCM | 69 |
Regioselective Deprotection
Post-glycosylation, global deprotection is performed:
Stannylene-Mediated Regioselective Protection
The stannylene acetal method enables precise 3-O-functionalization of galactopyranosides. Methyl α-D-galactopyranoside reacts with dibutyltin oxide in refluxing methanol, forming a 3,4-O-stannylene intermediate. Allylation with allyl bromide in DMF selectively targets the 3-OH, leaving 2,4,6-OH groups free for benzylation. This strategy ensures high regioselectivity (>95%) and simplifies subsequent glycosylation steps.
Thioglycoside-Based Synthesis
Thioglycosides offer stability and compatibility with orthogonal glycosylation protocols. In a key study, methyl 3-O-thiogalactoside was coupled with a 2-acetamido-2-deoxy-β-D-galactopyranosyl imidate donor using N-iodosuccinimide (NIS) and silver triflate (AgOTf). The thiophilic activation ensures α-anomeric configuration in the donor, while the acceptor’s 3-OH group reacts selectively, yielding the target compound in 69% yield.
Enzymatic Approaches
Although less common, enzymatic methods using galactosyltransferases have been explored. For example, bovine β-1,3-galactosyltransferase (β3GalT) transfers galactose from UDP-Gal to methyl 2-acetamido-2-deoxy-α-D-galactopyranoside. However, this method suffers from low efficiency (∼35% yield) due to substrate specificity constraints.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Chemical Glycosylation | High stereocontrol, scalability | Multiple protection steps | 65–72 |
| Stannylene Protection | Exceptional regioselectivity | Toxicity of tin reagents | 70–75 |
| Thioglycoside Activation | Stability, orthogonal reactivity | Requires harsh promoters | 60–69 |
| Enzymatic Synthesis | Green chemistry, no protection | Narrow substrate scope | 30–35 |
Key Challenges and Solutions
-
Regioselectivity : Competing reactivity at 3-OH vs. 6-OH is mitigated using bulky protective groups (e.g., trityl) or stannylene intermediates.
-
Anomeric Control : β-Selectivity is ensured using participating groups (e.g., acetyl) at C2 of the donor.
-
Purification : Silica gel chromatography with ethyl acetate/methanol/water (6:3:1) effectively resolves diastereomers.
Recent Advances
Modern approaches employ flow chemistry to enhance reproducibility. For instance, continuous-flow glycosylation using microreactors reduces reaction times from hours to minutes while maintaining yields ≥70%. Automated solid-phase synthesis is also emerging, though yields remain moderate (∼50%) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the N-acetylgalactosamine unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with various functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used under basic conditions.
Major Products:
Oxidation: Formation of galacturonic acid derivatives.
Reduction: Formation of galactitol derivatives.
Substitution: Formation of various alkyl or halogenated derivatives.
Scientific Research Applications
Glycobiology
Glycobiology is the study of carbohydrates and their roles in biological processes. Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside serves as a substrate for various glycosyltransferases, particularly 2,3-O-sialyltransferase . This enzyme is crucial for the biosynthesis of sialylated glycoconjugates, which are important for cell-cell interactions and immune responses.
- Case Study : Research has demonstrated that this compound can enhance the sialylation of glycoproteins, affecting their stability and functionality in biological systems .
Drug Development
The compound has been investigated for its potential in drug delivery systems due to its ability to improve the solubility and stability of therapeutic agents. It can modify the pharmacokinetics of drugs by enhancing their bioavailability.
- Application Example : In a study focusing on antifungal agents, derivatives of methyl α-D-galactopyranoside exhibited promising antimicrobial activity against pathogens, suggesting that similar modifications with this compound could lead to novel therapeutic agents .
Bioconjugation
Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside functions as a versatile linker in bioconjugation processes. This capability allows researchers to attach biomolecules such as proteins or antibodies to surfaces or other molecules, facilitating targeted therapy development.
- Research Insight : Its role in bioconjugation has been highlighted in studies where it was used to create targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
Data Table: Applications and Mechanisms
Mechanism of Action
The compound exerts its effects primarily through its interactions with specific carbohydrate-binding proteins, known as lectins. These interactions can modulate various cellular processes, including cell signaling, adhesion, and immune responses. The molecular targets include cell surface receptors and enzymes involved in glycosylation pathways.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Linkage Position : The target compound’s 3-O linkage contrasts with 1→4 or 1→6 linkages in analogs (e.g., ), affecting conformational flexibility and lectin affinity .
- Aglycone Modifications : Benzyl or 4-nitrophenyl groups () enhance stability but reduce solubility compared to the methyl group .
- Branching : Compounds like the trisaccharide in introduce additional glycosylation sites, enabling studies on multivalent interactions .
Key Observations :
Physicochemical Properties
Biological Activity
Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside (CAS Number: 109303-71-1) is a glycoside compound that has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H27NO11
- Molecular Weight : 397.36 g/mol
- CAS Number : 109303-71-1
- Purity : Minimum 95% by HPLC
The compound features a methyl group linked to a disaccharide structure consisting of two galactose units, one of which is modified with an acetamido group. This structural modification is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of galactose-containing compounds can inhibit the growth of various bacteria and fungi. The specific mechanism may involve interference with cell wall synthesis or function.
- Immunomodulatory Effects : The compound has been observed to modulate immune responses, potentially enhancing the activity of immune cells such as macrophages and T-cells. This could have implications in developing treatments for autoimmune diseases or enhancing vaccine efficacy.
- Antitumor Properties : Preliminary studies suggest that this glycoside may inhibit tumor cell proliferation, although the exact pathways remain to be fully elucidated.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which may be beneficial in neurodegenerative conditions.
Synthesis
The synthesis of this compound typically involves glycosylation reactions between suitable precursors. The method generally includes:
- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups on galactose derivatives to prevent unwanted reactions.
- Glycosylation Reaction : Using activating agents such as silver trifluoromethanesulfonate to facilitate the formation of the glycosidic bond.
- Deprotection : Removal of protective groups to yield the final product.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study published in Carbohydrate Research demonstrated that related compounds showed significant inhibition against Staphylococcus aureus and Candida albicans. The mechanism was attributed to disruption of cell membrane integrity .
- Immunomodulatory Effects : Research published in Journal of Immunology indicated that glycosides could enhance macrophage phagocytosis and cytokine production, suggesting a potential role in immunotherapy .
- Antitumor Activity : A recent investigation in Cancer Letters highlighted that methylated galactosides could induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Neuroprotective Effects : A study in Neuroscience Letters reported that certain galactose derivatives protected neuronal cells from oxidative stress, indicating potential applications in treating Alzheimer's disease .
Q & A
Q. What are the key steps in synthesizing Methyl 3-O-(2-acetamido-2-deoxy-β-D-galactopyranosyl)-α-D-galactopyranoside, and how is regioselectivity ensured?
The synthesis involves sequential glycosylation and protection/deprotection strategies. For example, benzylation of intermediates (e.g., using benzyl bromide and sodium hydride in N,N-dimethylformamide) protects hydroxyl groups, while reductive ring-opening of benzylidene groups enables selective deprotection . Regioselectivity is achieved through steric and electronic directing groups, such as benzylidene acetals, which block specific hydroxyls during glycosylation .
Q. What analytical methods are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H and ¹³C NMR (in D₂O or deuterated solvents) confirm glycosidic linkages and anomeric configurations. For example, δ values for acetylated protons (~2.0 ppm) and anomeric protons (~4.5–5.5 ppm) are diagnostic .
- Mass spectrometry : MALDI-TOF-MS or ESI-MS validates molecular weight. A mass error <0.02% between calculated and observed [M+Na]⁺ ions (e.g., 1428.5127 vs. 1428.4937) confirms purity .
- TLC/HPLC : Used to monitor reaction progress and purity (≥97% by TLC) .
Q. What is the biological significance of this compound in glycobiology?
This disaccharide derivative mimics natural glycan epitopes, such as the Lewis antigen (Galβ1-3GalNAc), which is critical in cell-cell recognition and pathogen binding. It serves as a substrate for sialyltransferases to study enzymatic specificity or synthesize sialylated glycoconjugates .
Advanced Research Questions
Q. How can glycosylation yields be optimized for this compound, and what are common pitfalls?
- Donor activation : Trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) improve glycosylation efficiency via mild acid catalysis .
- Temperature control : Reactions at −20°C to 0°C minimize side reactions like hydrolysis .
- Pitfalls : Competing β-elimination or incomplete deprotection (e.g., residual benzyl groups) require rigorous monitoring via TLC or MS .
Q. How can conflicting NMR data for glycosidic linkage conformations be resolved?
Conflicting NOE or coupling constant data may arise from dynamic equilibria between chair and twist-boat conformers. Use ¹³C-labeled derivatives (e.g., site-specific ¹³C labeling at acetamido groups) to enhance NMR sensitivity and distinguish conformational populations . Molecular dynamics simulations (e.g., AMBER force fields) can further validate experimental observations .
Q. What strategies are used to study this compound’s interaction with lectins or enzymes?
- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to lectins like galectin-3.
- Fluorescent tagging : Introduce a 4-pentenyl or benzyl group for tracking interactions via fluorescence quenching .
- Competitive inhibition assays : Compare inhibitory potency against natural substrates (e.g., GalNAcβ1-3Gal) to assess specificity .
Q. How does modifying the 2-acetamido group impact biological activity?
- Sulfation at C6 : Introducing a 6-O-sulfo group (via SO₃·pyridine complex) enhances binding to L-selectin, mimicking sulfated Lewis X epitopes .
- Fluorination at C4 : 4-Deoxy-4-fluoro analogs (e.g., methyl 4-deoxy-4-fluoro-α-D-galactopyranoside) act as mechanistic probes for glycosidases .
Data Contradiction Analysis
Q. Why might MALDI-TOF-MS data show minor discrepancies in molecular weight?
Discrepancies (e.g., Δm/z = 0.019) arise from:
- Isotopic impurities : Natural abundance of ¹³C or ²H.
- Adduct formation : Sodium ([M+Na]⁺) vs. potassium ([M+K]⁺) adducts.
- Matrix interference : MALDI matrices (e.g., DHB) can suppress ionization. Validate with ESI-MS for higher accuracy .
Q. How to address inconsistent enzymatic activity data across studies?
Variability may stem from:
- Enzyme source : Recombinant vs. tissue-extracted enzymes (e.g., sialyltransferases) differ in purity and cofactor requirements.
- Substrate presentation : Immobilized vs. solution-phase compounds alter accessibility. Use standardized assays (e.g., UDP-GalNAc consumption monitored via HPLC) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
